4-Phenyl-1,2-oxazol-3-amine
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Overview
Description
4-Phenyl-1,2-oxazol-3-amine is a heterocyclic compound that features an oxazole ring substituted with a phenyl group at the 4-position and an amino group at the 3-position. This compound is part of the oxazole family, which is known for its diverse biological activities and applications in medicinal chemistry .
Scientific Research Applications
4-Phenyl-1,2-oxazol-3-amine has a wide range of scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: Investigated for its potential antimicrobial, anticancer, and anti-inflammatory activities.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of fine chemicals and advanced materials.
Mechanism of Action
Target of Action
Oxazole derivatives, which include 4-phenyl-1,2-oxazol-3-amine, have been found to interact with various biological systems such as enzymes and receptors .
Mode of Action
Oxazole derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant properties . These activities suggest that oxazole derivatives may interact with their targets in a way that modulates these targets’ functions, leading to the observed biological effects.
Biochemical Pathways
Given the broad spectrum of biological activities associated with oxazole derivatives , it can be inferred that these compounds likely interact with multiple biochemical pathways.
Pharmacokinetics
The compound’s molecular weight of 16018 suggests that it may have favorable absorption and distribution characteristics, as compounds with a molecular weight below 500 are generally well-absorbed and distributed in the body.
Result of Action
Given the wide range of biological activities associated with oxazole derivatives , it can be inferred that the compound likely exerts diverse molecular and cellular effects.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, fluorescence quenching studies have shown that the interaction of aromatic amines, which are environmental pollutants, with photo-excited states of oxazole derivatives can affect the fluorescence properties of these compounds . This suggests that environmental factors such as the presence of certain pollutants could potentially influence the action and efficacy of this compound.
Biochemical Analysis
Cellular Effects
Oxazole derivatives have been found to exhibit a wide range of biological activities, including antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant properties
Molecular Mechanism
Oxazole derivatives have been found to exert their effects through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Phenyl-1,2-oxazol-3-amine typically involves the cyclization of β-hydroxy amides. One common method is the use of Deoxo-Fluor® reagent to effect the cyclization at room temperature, followed by oxidative aromatization using manganese dioxide . Another approach involves the use of Burgess’ reagent, the Mitsunobu reagent, or Martin sulfurane for cyclodehydration .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of packed reactors containing commercial manganese dioxide allows for efficient oxidative aromatization of oxazolines to oxazoles .
Chemical Reactions Analysis
Types of Reactions
4-Phenyl-1,2-oxazol-3-amine undergoes various types of chemical reactions, including:
Oxidation: Conversion of oxazolines to oxazoles using oxidizing agents like manganese dioxide.
Substitution: Electrophilic aromatic substitution reactions on the phenyl ring.
Reduction: Reduction of the oxazole ring under specific conditions.
Common Reagents and Conditions
Oxidation: Manganese dioxide, NiO₂, CuBr₂/DBU, NBS/hv, CuBr/peroxide, O₂ gas.
Substitution: Halogenating agents, nitrating agents, sulfonating agents.
Reduction: Hydrogenation catalysts, metal hydrides.
Major Products Formed
Oxidation: Formation of oxazoles.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.
Reduction: Formation of reduced oxazole derivatives.
Comparison with Similar Compounds
Similar Compounds
- 4-Phenyl-1,3-oxazol-2-amine
- 4-Phenyl-1,2,4-oxadiazole-3-amine
- 4-Phenyl-1,2,5-oxadiazole-3-amine
Uniqueness
4-Phenyl-1,2-oxazol-3-amine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Compared to other oxazole derivatives, it may exhibit enhanced antimicrobial or anticancer properties .
Properties
IUPAC Name |
4-phenyl-1,2-oxazol-3-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c10-9-8(6-12-11-9)7-4-2-1-3-5-7/h1-6H,(H2,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVFGZGKZJRXLPV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CON=C2N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
182424-34-6 |
Source
|
Record name | 4-phenyl-1,2-oxazol-3-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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